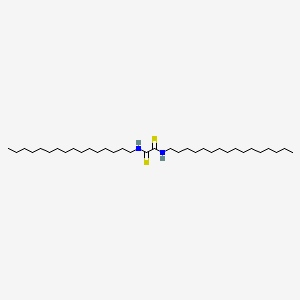
N~1~,N~2~-Dihexadecylethanebis(thioamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~2~-Dihexadecylethanebis(thioamide) is a synthetic organic compound characterized by the presence of two hexadecyl groups attached to an ethanebis(thioamide) core. This compound belongs to the class of thioamides, which are known for their versatile reactivity and applications in various fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~2~-Dihexadecylethanebis(thioamide) typically involves the reaction of hexadecylamine with ethanebis(thioamide) under controlled conditions. One common method involves the use of Lawesson’s reagent, which facilitates the thionation process. The reaction is usually carried out in an organic solvent such as ethanol or ethylene glycol, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of N1,N~2~-Dihexadecylethanebis(thioamide) may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~2~-Dihexadecylethanebis(thioamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide groups to amines.
Substitution: The thioamide groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the thioamide groups under mild conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Aplicaciones Científicas De Investigación
N~1~,N~2~-Dihexadecylethanebis(thioamide) has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N1,N~2~-Dihexadecylethanebis(thioamide) involves its interaction with molecular targets through its thioamide groups. These groups can form hydrogen bonds and other interactions with biological molecules, influencing their structure and function. The compound’s ability to mimic amide bonds allows it to interact with enzymes and receptors, potentially modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
N~1~,N~2~-Didodecylethanebis(thioamide): Similar structure but with shorter alkyl chains.
N~1~,N~2~-Dimethylethanebis(thioamide): Contains methyl groups instead of hexadecyl groups.
Thiourea Derivatives: Compounds with similar thioamide functionality but different substituents.
Uniqueness
N~1~,N~2~-Dihexadecylethanebis(thioamide) is unique due to its long hexadecyl chains, which impart distinct physical and chemical properties. These long alkyl chains enhance its hydrophobicity and ability to interact with lipid membranes, making it particularly useful in applications requiring amphiphilic properties .
Propiedades
Número CAS |
6343-36-8 |
|---|---|
Fórmula molecular |
C34H68N2S2 |
Peso molecular |
569.1 g/mol |
Nombre IUPAC |
N,N'-dihexadecylethanedithioamide |
InChI |
InChI=1S/C34H68N2S2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-33(37)34(38)36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-32H2,1-2H3,(H,35,37)(H,36,38) |
Clave InChI |
AGKRDQXALULJSW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCNC(=S)C(=S)NCCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















